2-Amino-6-chlorophenol

Purification Crystallization Solid-state handling

2-Amino-6-chlorophenol is the essential ortho-amino/meta-chloro phenol isomer for synthesizing highly selective 5-HT2C receptor agonists. Its substitution pattern is critical for pharmacophoric alignment; regioisomeric analogs yield unpredictable receptor selectivity. Low melting point (80–81°C) and pKa 8.28 enable ambient-temperature processing and precise pH-controlled purification. For programs targeting obesity or psychiatric disorders, procurement of this specific isomer is mandatory. Available in 98% purity.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 38191-33-2
Cat. No. B183061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chlorophenol
CAS38191-33-2
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)O)N
InChIInChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
InChIKeyQUIIUKFPLUUSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chlorophenol (CAS 38191-33-2): Physicochemical and Functional Overview for Research and Industrial Sourcing


2-Amino-6-chlorophenol (CAS 38191-33-2) is an ortho-amino chlorophenol with the molecular formula C₆H₆ClNO and molecular weight of 143.57 g/mol [1]. Its structure features an amino group at the ortho position and a chlorine atom at the meta position relative to the phenolic hydroxyl . This substitution pattern imparts distinct chemical reactivity and biological applications, most notably as a key intermediate in the synthesis of highly selective HT2C receptor agonists . Physicochemical characterization reveals a melting point of 80–81°C, a boiling point of 247°C at 760 mmHg, a density of 1.406 g/cm³, and a predicted pKa of 8.28±0.10 [1]. These properties, combined with a logP of ~1.38–1.44, define its handling and formulation parameters in both research and industrial contexts .

Why 2-Amino-6-chlorophenol Cannot Be Replaced by Other Aminochlorophenol Isomers in Critical Applications


The aminomonochlorophenol family includes several regioisomers (e.g., 2-amino-4-chlorophenol, CAS 95-85-2; 2-amino-5-chlorophenol, CAS 28443-50-7; 4-amino-2-chlorophenol, CAS 3964-52-1) that share identical molecular formulas and molecular weights [1]. Despite this apparent similarity, substitution of one isomer for another often leads to synthetic failure or altered biological activity because the relative positions of the amino, chloro, and hydroxyl groups dictate both chemical reactivity and pharmacophoric alignment . For instance, 2-amino-6-chlorophenol serves as a specific precursor for HT2C receptor agonists with high target selectivity , whereas 2-amino-4-chlorophenol is primarily employed in dye and Schiff base syntheses , and 2-amino-5-chlorophenol is utilized for benzoxazole derivatives and microbial degradation studies . Furthermore, divergent physicochemical properties—such as melting points (80–81°C vs. 136–141°C vs. 152–157°C, respectively) and pKa values (8.28±0.10 vs. 9.31±0.18 vs. 8.79±0.10)—affect solubility, purification, and formulation compatibility [1][2][3][4]. Consequently, generic substitution among these isomers without rigorous validation is not scientifically or industrially justifiable, and procurement decisions must be driven by the specific synthetic or biological objective.

Quantitative Differentiation of 2-Amino-6-chlorophenol from Its Closest Aminochlorophenol Analogs


Melting Point and Crystallinity: 2-Amino-6-chlorophenol vs. 2-Amino-4-chlorophenol vs. 2-Amino-5-chlorophenol

2-Amino-6-chlorophenol exhibits a melting point of 80–81°C [1], significantly lower than that of 2-amino-4-chlorophenol (136–141°C) and 2-amino-5-chlorophenol (152–157°C) . This 55–76°C difference directly impacts purification by recrystallization, handling during synthesis (e.g., avoidance of unintended melting), and compatibility with temperature-sensitive reaction conditions.

Purification Crystallization Solid-state handling

pKa and Ionization State: 2-Amino-6-chlorophenol vs. 2-Amino-4-chlorophenol vs. 2-Amino-5-chlorophenol

The predicted pKa of 2-amino-6-chlorophenol is 8.28±0.10 [1], whereas 2-amino-4-chlorophenol exhibits a higher pKa of 9.31±0.18 [2] and 2-amino-5-chlorophenol an intermediate value of 8.79±0.10 [3]. This 1.03 pKa unit difference corresponds to a ~10.7-fold variation in protonation equilibrium at physiological pH, directly influencing aqueous solubility, partition coefficient, and chromatographic retention behavior.

Acid-base chemistry Extraction Chromatography

Synthetic Utility: HT2C Agonist Intermediate vs. Dye/Schiff Base vs. Benzoxazole Precursors

2-Amino-6-chlorophenol is specifically cited as an intermediate for synthesizing HT2C receptor agonists with high selectivity in functional and binding assays . In contrast, 2-amino-4-chlorophenol is predominantly used for dye synthesis and as a building block for Schiff base metal complexes , while 2-amino-5-chlorophenol serves as a precursor for benzoxazole derivatives and in microbial degradation studies . This functional divergence is driven by the regiochemistry of the amino and chloro substituents, which dictates electrophilic substitution patterns and hydrogen-bonding networks.

Medicinal chemistry GPCR agonists Chemical synthesis

Synthesis Yield: Optimized Reduction of 2-Chloro-6-nitrophenol

A reported synthetic procedure for 2-amino-6-chlorophenol via reduction of 2-chloro-6-nitrophenol with tin powder in glacial acetic acid at 80°C afforded a yield of 55–59% [1]. For comparison, a synthesis route for 2-amino-4-chlorophenol from 4-chloro-2-nitrophenol using iron or hydrazine reduction has been reported with yields up to 97.7% under different conditions [2]. This yield differential reflects the inherent reactivity differences imposed by the ortho-chloro and ortho-amino substitution pattern, which may influence the kinetics of nitro reduction and workup efficiency.

Process chemistry Reduction Yield optimization

LogP and Hydrophobicity: Impact on Partitioning and Formulation

2-Amino-6-chlorophenol exhibits a consensus logP of approximately 1.38–1.44 , which is comparable to that of 2-amino-4-chlorophenol (logP 1.67–2.21) and 2-amino-5-chlorophenol (logP 1.58–2.21) [1]. While the absolute differences are modest, the trend indicates that 2-amino-6-chlorophenol may be slightly less lipophilic than its isomers, potentially affecting its behavior in reverse-phase chromatography and in silico ADME predictions when used as a building block for drug candidates.

Lipophilicity ADME Formulation

Optimal Procurement and Application Scenarios for 2-Amino-6-chlorophenol Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Highly Selective 5-HT2C Receptor Agonists

2-Amino-6-chlorophenol is the preferred starting material for constructing 5-HT2C receptor agonists with high selectivity in functional and binding assays . The specific ortho-amino/meta-chloro substitution pattern is essential for the final agonist's pharmacophore; substitution with 2-amino-4-chlorophenol or 2-amino-5-chlorophenol would yield regioisomeric analogs with unpredictable and likely diminished receptor selectivity. Procurement of this specific isomer is therefore mandatory for programs targeting obesity, psychiatric disorders, or other 5-HT2C-mediated indications.

Process Development Requiring Low-Melting Intermediates

With a melting point of 80–81°C [1], 2-amino-6-chlorophenol is uniquely suited for processes where low-melting solids are preferred to avoid high-temperature heating or where recrystallization from ambient-temperature solvents is desired. In contrast, 2-amino-4-chlorophenol (136–141°C) and 2-amino-5-chlorophenol (152–157°C) require significantly higher temperatures to achieve melting, which may be incompatible with thermally sensitive reagents or increase energy costs at scale.

pH-Dependent Extraction and Chromatographic Purification

The pKa of 2-amino-6-chlorophenol (8.28±0.10) [2] enables precise manipulation of ionization state near physiological pH. This property is critical for liquid-liquid extraction protocols and reverse-phase HPLC method development where retention time is pH-dependent. The higher pKa of 2-amino-4-chlorophenol (9.31±0.18) [3] and intermediate pKa of 2-amino-5-chlorophenol (8.79±0.10) [4] alter the pH window at which the compounds are neutral, affecting separation efficiency and reproducibility.

Building Block for Fine-Tuned Lipophilicity in Drug Design

The consensus logP of 1.38–1.44 for 2-amino-6-chlorophenol positions it as a moderately lipophilic fragment suitable for balancing solubility and membrane permeability in lead optimization. While the logP differences among isomers are modest, they can translate to measurable changes in in vitro ADME properties when incorporated into larger molecular frameworks. Researchers seeking to avoid unnecessary lipophilicity drift should select 2-amino-6-chlorophenol over slightly more lipophilic isomers [5].

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